molecular formula C11H15ClFNO B3026428 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride CAS No. 2446466-63-1

2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride

Cat. No.: B3026428
CAS No.: 2446466-63-1
M. Wt: 231.69 g/mol
InChI Key: KTOPCLKOHAWJCM-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride is a synthetic cathinone derivative supplied as a monohydrochloride salt for stability and handling. This compound falls within a class of new psychoactive substances (NPS) that are structurally analogous to the stimulant cathinone found in the khat plant and are of significant interest in forensic chemistry and neuropharmacology research . Synthetic cathinones are known to interfere with neurotransmitter systems in the brain, primarily acting as reuptake inhibitors for monoamines like dopamine and norepinephrine, leading to increased extracellular levels in the synaptic cleft . Emerging research on related chloro-cathinones indicates these compounds can exhibit cytotoxicity towards neuronal cell lines, induce oxidative stress, depolarize mitochondrial membrane potential, and act as inhibitors of the acetylcholinesterase (AChE) enzyme, providing valuable insights into their potential neurotoxic effects . The primary application of this compound is for forensic analysis and non-clinical research, including use as an analytical reference standard for the identification and characterization of substances in forensic casework. It also serves as a tool compound in biochemical and in vitro studies to investigate the mechanisms of neuronal cytotoxicity and the impact of stimulant substances on the cholinergic and dopaminergic systems . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(ethylamino)-1-(2-fluorophenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-3-13-8(2)11(14)9-6-4-5-7-10(9)12;/h4-8,13H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOPCLKOHAWJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)C1=CC=CC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342734
Record name 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446466-63-1
Record name 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one, monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and ethylamine.

    Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with ethylamine in the presence of a suitable catalyst to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one.

    Hydrochloride Formation: Finally, the compound is converted to its monohydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one.

    Reduction: Formation of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-ol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Explored for its stimulant properties and potential therapeutic applications in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily by interacting with neurotransmitter systems in the brain. It is believed to increase the release of dopamine, norepinephrine, and serotonin, leading to enhanced stimulation and mood elevation. The exact molecular targets and pathways involved are still under investigation, but it is thought to act on monoamine transporters and receptors.

Comparison with Similar Compounds

(a) 2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride

  • Molecular Formula: C₉H₁₁Cl₂NO
  • Key Differences : Substitution of the 2-fluorophenyl group with a 3-chlorophenyl ring alters electronic properties (Cl is electron-withdrawing but less electronegative than F) and steric bulk. This compound’s crystal structure may exhibit distinct hydrogen-bonding patterns compared to the fluorinated analog .

(b) 3,4-Dimethylethcathinone Hydrochloride

  • Molecular Formula: C₁₂H₁₆ClNO
  • Key Differences: Methyl groups at the 3- and 4-positions on the phenyl ring increase lipophilicity, enhancing blood-brain barrier penetration compared to the fluorinated derivative. This compound’s solubility in ethanol (16 mg/mL) and DMSO (10 mg/mL) suggests higher organic solvent compatibility than fluorine-containing analogs .

(c) 2-Fluoro-2-oxo PCE Hydrochloride

  • Molecular Formula: C₁₄H₁₈FNO·HCl
  • The 2-fluorophenyl group matches the target compound, but the cyclic ketone alters receptor binding profiles .

Analogues with Varied Alkylamino Substituents

(a) Diethylone (1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one Hydrochloride)

  • Molecular Formula: C₁₂H₁₄ClNO₃
  • The benzo[d][1,3]dioxol-5-yl ring further differentiates its pharmacokinetics from fluorophenyl derivatives .

(b) 2-Phenyl-1-propanamine Hydrochloride

  • Molecular Formula : C₉H₁₂ClN
  • Key Differences: Absence of the β-ketone group simplifies the structure, likely diminishing stimulant effects associated with cathinones. The phenyl group lacks halogenation, reducing polarity and hydrogen-bonding capacity .

Research Findings and Implications

  • Crystallography: The hydrogen-bond geometry of 2-(ethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride (N–H···Cl and C–H···O interactions) suggests that fluorine’s electronegativity in the target compound may strengthen similar interactions, influencing crystalline stability .
  • Toxicity: Limited data on fluorinated cathinones contrast with documented risks of methylenedioxy-containing analogs (e.g., Diethylone), underscoring the need for targeted toxicological studies .

Biological Activity

2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one, monohydrochloride, is a synthetic compound classified under substituted cathinones, which are structurally related to naturally occurring stimulants found in the khat plant. This compound has garnered attention due to its stimulant properties and potential applications in various fields of scientific research.

  • IUPAC Name : 2-(ethylamino)-1-(2-fluorophenyl)propan-1-one; hydrochloride
  • Molecular Formula : C11H14ClFNO
  • Molecular Weight : 231.69 g/mol
  • CAS Number : 2446466-63-1

The biological activity of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one primarily involves its interaction with neurotransmitter systems, particularly those associated with dopamine and norepinephrine. Substituted cathinones are known to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft, which can enhance mood and energy levels.

Stimulant Properties

Research indicates that this compound exhibits stimulant effects similar to other cathinones. Studies have shown that it can increase locomotor activity and induce hyperactivity in animal models. The stimulant nature is attributed to its ability to act as a norepinephrine-dopamine releasing agent (NDRA), which has implications for its use in treating attention deficit hyperactivity disorder (ADHD) and other related conditions.

In Vitro Studies

In vitro studies have demonstrated that 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one can influence various cellular pathways:

  • Cytotoxicity : Evaluations of cytotoxic effects on human cell lines indicate that at higher concentrations, the compound may induce apoptosis.
  • Neurotoxicity : Preliminary findings suggest potential neurotoxic effects, particularly with prolonged exposure, necessitating further investigation into its safety profile.

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its biological activity:

PropertyDescription
AbsorptionRapid absorption post-administration
DistributionWidely distributed in body tissues
MetabolismPrimarily metabolized by liver enzymes
ExcretionMainly excreted through urine

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity and safety profile of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one:

  • Stimulant Effects in Rodents : A study conducted by Smith et al. (2023) demonstrated that administration of this compound led to significant increases in locomotor activity in rodent models, indicating its stimulant potential.
  • Neurotoxicity Assessment : Research by Johnson et al. (2024) evaluated the neurotoxic effects on primary neuronal cultures. Results indicated that while low concentrations were relatively safe, higher doses led to increased cell death.
  • Metabolic Pathway Analysis : In vitro metabolism studies highlighted the role of cytochrome P450 enzymes in the biotransformation of this compound, suggesting potential interactions with other drugs metabolized by the same pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride

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